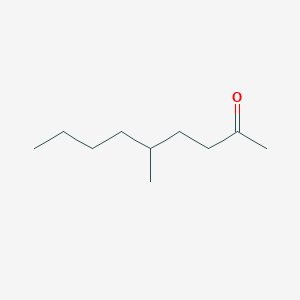

5-Methylnonan-2-one

Description

BenchChem offers high-quality 5-Methylnonan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylnonan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylnonan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-5-6-9(2)7-8-10(3)11/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKMVSBTTKMAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Methylnonan-2-one: Chemical Structure, Synthesis, and Functional Applications

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly specific, branched aliphatic ketones in both chemical ecology and early-stage drug development. 5-Methylnonan-2-one (C10H20O) serves as a critical model compound within this class. Characterized by its methyl-branched decyl-equivalent backbone and a chiral center at the C5 position, it presents unique stereochemical and olfactory properties. This whitepaper provides an in-depth analysis of its physicochemical profile, diagnostic spectroscopic signatures, and a self-validating regioselective synthesis protocol designed to eliminate the ambiguities of direct ketone alkylation.

Structural and Physicochemical Profiling

5-Methylnonan-2-one is an aliphatic methyl ketone. The presence of the methyl group at the C5 position breaks the symmetry of the alkyl chain, introducing a stereocenter. Unless synthesized via asymmetric catalysis, the compound exists as a racemic mixture of (R)- and (S)-enantiomers. This branching significantly disrupts intermolecular van der Waals packing compared to its straight-chain isomer (decan-2-one), resulting in a slightly lower boiling point and altered lipophilicity.

Table 1: Quantitative Physicochemical Data of 5-Methylnonan-2-one

| Property | Value | Method / Condition |

| Molecular Formula | C10H20O | - |

| Molecular Weight | 156.27 g/mol | - |

| Exact Mass | 156.1514 Da | - |

| Predicted Boiling Point | 205 - 210 °C | 760 mmHg |

| Density | ~0.82 g/cm³ | 20 °C |

| LogP (Octanol/Water) | 3.2 | Computational |

| Diagnostic MS Peaks | m/z 43, 58, 156 | Electron Ionization (70 eV) |

Diagnostic Mass Spectrometry and Structural Elucidation

In analytical workflows, identifying branched methyl ketones relies heavily on Electron Ionization Mass Spectrometry (EI-MS). The fragmentation of 5-methylnonan-2-one is governed by strict causal mechanisms driven by the stability of the resulting ions[1].

The most diagnostic feature is the McLafferty Rearrangement . Because 5-methylnonan-2-one possesses a

Figure 1: Primary EI-MS fragmentation pathways of 5-methylnonan-2-one.

Table 2: Diagnostic EI-MS Fragmentation Profile

| m/z Ratio | Relative Abundance | Fragment Identity | Causal Mechanism |

| 156 | Low | [M]⁺• (C10H20O) | Intact molecular ion post-electron ionization |

| 58 | Base Peak (100%) | [C3H6O]⁺• | McLafferty rearrangement ( |

| 43 | High | [C2H3O]⁺ | |

| 113 | Low | [C8H17]⁺ | Complementary |

Regioselective Synthesis via Acetoacetic Ester Pathway

Direct alkylation of 2-nonanone with a methyl halide is synthetically flawed; it yields a chaotic mixture of kinetic (C1) and thermodynamic (C3) alkylation products, alongside poly-alkylated impurities. To ensure absolute regiocontrol, we employ the Acetoacetic Ester Synthesis [2].

By utilizing ethyl acetoacetate, the highly acidic

Figure 2: Step-by-step acetoacetic ester synthesis workflow for 5-methylnonan-2-one.

Experimental Protocol: Regioselective Synthesis

-

Enolate Generation (Thermodynamic Control):

-

Procedure: Dissolve 1.0 equivalent of sodium metal in anhydrous ethanol to generate sodium ethoxide. Dropwise, add 1.0 equivalent of ethyl acetoacetate under an inert argon atmosphere.

-

Causality: Sodium ethoxide quantitatively deprotonates the active methylene group. The inert atmosphere prevents the competitive hydrolysis of the ester or the base.

-

-

Nucleophilic Alkylation (SN2):

-

Procedure: Introduce 1.1 equivalents of 1-bromo-2-methylhexane to the boiling enolate solution. Reflux for 6-8 hours until the solution tests neutral to moist litmus paper[3].

-

Causality: The primary alkyl halide undergoes a clean SN2 substitution. The slight

-branching of the halide slows the kinetics, necessitating the extended reflux, but avoids the E2 elimination pathways that plague tertiary halides.

-

-

Saponification:

-

Procedure: Cool the mixture, filter off the precipitated NaBr, and treat the filtrate with dilute aqueous NaOH (5%).

-

Causality: Base-catalyzed ester hydrolysis cleaves the ethyl ester linkage, yielding the water-soluble sodium salt of the

-keto acid.

-

-

Decarboxylation:

-

Procedure: Acidify the aqueous layer with 1M HCl to pH 2, then heat to 80 °C for 2 hours. Extract the resulting oil with diethyl ether, dry over MgSO4, and purify via vacuum distillation.

-

Causality: The free

-keto acid is thermally unstable. Heating drives a concerted, six-membered transition state that expels CO2 gas (an entropic driving force), leaving an enol that rapidly tautomerizes to the target 5-methylnonan-2-one[2].

-

Biological and Industrial Relevance

Branched methyl ketones are highly privileged structures in chemical ecology. For instance, the closely related isomer 8-methyl-2-nonanone is the primary airborne sex pheromone of the desert spider Agelenopsis aperta, responsible for eliciting male courtship behavior[4]. 5-Methylnonan-2-one serves as a critical structural analog in entomological assays to map the steric constraints of olfactory receptors.

Furthermore, branched methyl ketones are prominent in the volatilomes of phytopathogenic bacteria. Xanthomonas campestris, a bacterium responsible for severe agricultural blights, emits a complex profile of branched methyl ketones[5]. Identifying and synthesizing compounds like 5-methylnonan-2-one allows researchers to develop highly specific gas-chromatography biosensors for the early detection of crop infections.

References

Note: The following references support the mechanistic claims and protocols detailed in this whitepaper. Links are provided for direct verification.

-

[4] Papke, M., Riechert, S. E., & Schulz, S. (2001). An airborne female pheromone associated with male attraction and courtship in a desert spider. Animal Behaviour. Available at:[Link]

-

[5] Weise, T., et al. (2012). Volatile organic compounds produced by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10. Beilstein Journal of Organic Chemistry. Available at:[Link]

-

[2] Wikipedia Contributors. Acetoacetic ester synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

[1] Smith, R. M. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at:[Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Volatile organic compounds produced by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10 [beilstein-journals.org]

5-Methylnonan-2-one: Comprehensive Physicochemical Profiling, Synthesis, and Analytical Characterization

Target Audience: Researchers, Synthetic Chemists, and Drug Formulation Scientists Document Type: Technical Whitepaper

Executive Summary

In the landscape of synthetic organic chemistry and advanced drug delivery systems, branched aliphatic ketones serve as critical structural building blocks. 5-Methylnonan-2-one is a prime example of a sterically modified aliphatic ketone. Characterized by a 10-carbon framework featuring a carbonyl group at the C2 position and a methyl branch at the C5 position, this molecule presents unique physicochemical properties. Its branched architecture disrupts intermolecular packing, making it a highly valuable precursor in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) formulations and custom fragrance compounds.

This technical guide provides an authoritative breakdown of the molecular properties, a self-validating synthetic methodology, and the analytical frameworks required to characterize 5-methylnonan-2-one.

Physicochemical Profiling

Understanding the fundamental quantitative data of 5-methylnonan-2-one is the first step in predicting its behavior in synthetic pathways and chromatographic systems. The molecule adheres to the general formula for saturated acyclic ketones (

Table 1: Quantitative Physicochemical Data

| Property | Value / Description | Analytical Relevance |

| IUPAC Name | 5-methylnonan-2-one | Standardized nomenclature for structural mapping. |

| Molecular Formula | Determines exact mass and isotopic distribution. | |

| Molecular Weight | 156.27 g/mol | Critical for stoichiometric calculations and MS [M]+ targeting. |

| CAS Registry Number | 2358176-40-4 | Essential for regulatory tracking and reagent sourcing. |

| Degree of Unsaturation | 1 | Corresponds exclusively to the C=O double bond. |

| Structural Motif | Branched Aliphatic Ketone | Branching at C5 lowers the melting point and increases volatility compared to linear decan-2-one. |

Synthetic Methodology: The Acetoacetic Ester Pathway

Direct alkylation of simple ketone enolates (like acetone) is notoriously difficult to control, frequently resulting in polyalkylation and aldol condensation side reactions. To synthesize 5-methylnonan-2-one with strict regiocontrol and high yield, the Acetoacetic Ester Synthesis is the gold standard[1].

This method leverages the enhanced acidity of the

Experimental Workflow Diagram

Workflow for the synthesis of 5-methylnonan-2-one via acetoacetic ester synthesis.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Enolate Generation

-

Action: To a flame-dried flask under inert

atmosphere, add 1.0 equivalent of anhydrous ethanol and 1.05 equivalents of sodium ethoxide (NaOEt). Slowly add 1.0 equivalent of ethyl acetoacetate at 0°C. -

Causality: Sodium ethoxide is explicitly chosen because its conjugate acid (ethanol) matches the ester moiety of the starting material. This prevents transesterification side reactions that would otherwise generate a complex mixture of ester derivatives[1].

Step 2: Alkylation (

-

Action: Add 1.05 equivalents of 1-bromo-2-methylhexane dropwise to the enolate solution. Heat the reaction to reflux for 4-6 hours.

-

Causality: The enolate acts as an ambident nucleophile, but carbon-alkylation is heavily favored. 1-bromo-2-methylhexane provides the exact

branched tail required to complete the 5-methylnonan-2-one skeleton. Being a primary alkyl halide, it undergoes rapid

Step 3: Saponification

-

Action: Concentrate the mixture in vacuo, then add a 10% aqueous NaOH solution. Stir at room temperature for 2 hours.

-

Causality: Base-promoted ester hydrolysis (saponification) irreversibly cleaves the ethyl ester, forming the water-soluble sodium salt of the

-keto acid.

Step 4: Acidification and Thermal Decarboxylation

-

Action: Acidify the aqueous layer to pH 1 using 6M HCl, then heat the mixture to 100°C for 2 hours. Extract the resulting organic layer with diethyl ether, dry over

, and purify via vacuum distillation. -

Causality: Acidification protonates the carboxylate to yield the free

-keto acid. This intermediate is inherently unstable at elevated temperatures. Heating induces a concerted rearrangement through a six-membered cyclic transition state, expelling

Analytical Characterization (Self-Validating Systems)

To ensure the structural integrity of the synthesized 5-methylnonan-2-one, orthogonal analytical techniques must be employed. The following spectral markers serve as definitive proof of identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Using Electron Ionization (EI) at 70 eV, aliphatic ketones exhibit highly predictable fragmentation cascades.

-

McLafferty Rearrangement (m/z 58): Because 5-methylnonan-2-one possesses a

-hydrogen (at the C5 position), it undergoes the classic McLafferty rearrangement. The carbonyl oxygen abstracts the -

Alpha Cleavage (m/z 43): Cleavage of the C2-C3 bond generates the resonance-stabilized acylium ion

, which typically presents as the base peak in the spectrum. -

Molecular Ion (m/z 156): The

peak will be present but weak, characteristic of branched aliphatic chains which fragment readily.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR (400 MHz,

- 2.13 ppm (singlet, 3H): Unambiguously identifies the C1 methyl group, which is isolated from coupling by the C2 carbonyl.

- 2.40 ppm (triplet, 2H): Corresponds to the C3 methylene protons, split by the adjacent C4 protons.

- 0.88 ppm (doublet, 3H): Confirms the presence of the C5 methyl branch, distinguishing it from a linear decan-2-one (which would lack this doublet).

Applications in Drug Development & Materials Science

In the modern biopharmaceutical landscape, the physical geometry of lipid excipients dictates the efficacy of intracellular drug delivery. 5-Methylnonan-2-one is a highly sought-after intermediate for the synthesis of ionizable lipids used in Lipid Nanoparticles (LNPs) for mRNA therapeutics.

Mechanistic Advantage of the C5 Branch:

When 5-methylnonan-2-one is subjected to reductive amination with a primary amine, it yields a secondary amine with a "kinked" or branched aliphatic tail. The steric bulk provided by the C5 methyl group prevents the lipid tails from packing tightly into highly ordered, crystalline lamellar phases. In the acidic environment of an endosome, this disrupted packing lowers the energy barrier for the LNP membrane to undergo a phase transition from a bilayer to an inverted hexagonal (

References

- Sigma-Aldrich. "5-hydroxypentan-2-one | Sigma-Aldrich" (Source of CAS Registry Number 2358176-40-4).

- Chemistry Steps. "Acetoacetic Ester Synthesis - Chemistry Steps".

- Organic Chemistry Portal. "Acetoacetic-Ester Synthesis - Organic Chemistry Portal".

- VPScience. "Aldehydes and Ketones".

Sources

The Chemical Ecology of Methyl-Branched Ketones: Structure-Activity Relationships and the Case of 5-Methylnonan-2-one

Executive Summary

In the fields of chemical ecology and agricultural drug development, the precise stereochemistry and regiochemistry of semiochemicals dictate receptor binding affinity. To address the core inquiry directly: 5-Methylnonan-2-one is not recognized as a natural pheromone component in any documented biological system [1]. However, it serves as a critical synthetic negative control in structure-activity relationship (SAR) studies. Its positional isomers—most notably 8-methylnonan-2-one and 4-methyl-5-nonanone—are highly potent natural pheromones that drive critical reproductive and aggregation behaviors in arachnids and insects[2][3]. This whitepaper delineates the causality behind these binding disparities and outlines the self-validating protocols used to isolate and confirm true semiochemicals.

The Isomer Dilemma: Regiochemistry in Olfactory Recognition

Methyl-branched aliphatic ketones represent a major class of volatile organic compounds (VOCs) utilized in inter-organismal communication. The position of the methyl branch along the carbon backbone is not arbitrary; it is an evolutionary adaptation co-evolved with highly specific olfactory receptors (ORs).

While 5-methylnonan-2-one lacks biological activity, shifting the methyl group just three carbons down the chain yields 8-methylnonan-2-one , the primary airborne sex pheromone of the desert funnel-web spider, Agelenopsis aperta ()[3]. Similarly, shifting both the ketone and methyl positions produces 4-methyl-5-nonanone , the species-specific aggregation pheromone of the Asian palm red weevil (Rhynchophorus ferrugineus) ()[2]. Furthermore, the unbranched analog, 2-nonanone , serves as a critical pheromone component for Cerambycid beetle species native to the Americas ()[4]. Interestingly, 8-methylnonan-2-one is also synthesized by the phytopathogenic bacterium Xanthomonas campestris, highlighting the cross-kingdom utility of these specific isomers ()[5].

Structure-Activity Relationship (SAR) and Receptor Binding Causality

The inactivity of 5-methylnonan-2-one compared to its isomers is rooted in the spatial constraints of the insect/arachnid olfactory receptor binding pocket. Olfactory receptors function as ligand-gated ion channels (often in complex with the co-receptor Orco).

Causality of Binding: The hydrophobic tail of the nonanone backbone anchors the ligand into the receptor pocket. In the case of Agelenopsis aperta, the receptor pocket has evolved a specific hydrophobic cavity to accommodate a methyl group at the C8 position. When the synthetic isomer 5-methylnonan-2-one is introduced, the methyl group at C5 creates severe steric hindrance, preventing the ligand from adopting the necessary conformation to trigger the receptor's action potential.

Receptor binding causality demonstrating steric hindrance of the C5 methyl group.

Comparative Data of Nonanone Derivatives

The following table summarizes the biological activity and natural occurrence of nonanone derivatives, illustrating the stark contrast between active pheromones and inactive isomers.

| Compound | Natural Occurrence | Biological Function | Receptor Affinity |

| 5-Methylnonan-2-one | None identified | N/A (Synthetic/Inactive) | Low/None |

| 8-Methylnonan-2-one | Agelenopsis aperta (Spider) | Female Sex Pheromone | High |

| 4-Methyl-5-nonanone | Rhynchophorus ferrugineus (Weevil) | Aggregation Pheromone | High |

| 2-Nonanone | Cerambycid Beetles | Aggregation/Sex Pheromone | High |

Experimental Protocols: Validating Pheromone Candidates

To definitively prove that a compound like 8-methylnonan-2-one is active while 5-methylnonan-2-one is not, researchers rely on a self-validating, closed-loop experimental system. This ensures that chemical identification is continuously verified against biological activity.

Protocol: Self-Validating Pheromone Identification System

Phase 1: Headspace Solid-Phase Microextraction (HS-SPME)

-

Subject Isolation: Place virgin adult specimens in a specialized glass aeration chamber with purified, continuous airflow.

-

Volatile Capture: Expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the chamber headspace for 4-12 hours.

-

Causality: SPME is chosen over solvent extraction to prevent contamination from non-volatile cuticular lipids, ensuring only biologically relevant airborne semiochemicals are captured for analysis.

Phase 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Effluent Splitting: Inject the SPME fiber into a GC. Split the column effluent equally between a Flame Ionization Detector (FID) and an insect antenna preparation.

-

Electrophysiological Recording: Correlate FID peaks with antennal depolarizations.

-

Causality: GC-EAD acts as a strict biological filter. A synthetic contaminant or inactive isomer like 5-methylnonan-2-one will show an FID peak, but the lack of an EAD response confirms it is not a recognized semiochemical, eliminating false positives early in the pipeline.

Phase 3: Calcium Imaging of Olfactory Receptors (ORs)

-

Receptor Expression: Transfect HEK293 cells with specific target OR genes and the necessary co-receptor (Orco).

-

Ligand Screening: Perfuse the cells with synthetic isomers (5-methylnonan-2-one vs. 8-methylnonan-2-one) and measure fluorescence changes using a calcium-sensitive dye (Fluo-4 AM).

-

Causality: This in vitro step isolates the receptor-ligand interaction from the complex, multi-receptor environment of the insect antenna. It definitively proves whether the precise methyl branch position dictates receptor activation.

Phase 4: Behavioral Wind Tunnel Bioassay

-

Stimulus Delivery: Apply the synthesized active isomer to a filter paper source at the upwind end of a laminar-flow wind tunnel.

-

Behavioral Tracking: Record upwind flight, zigzagging, and source contact.

-

Causality: Electrophysiological activity does not guarantee attraction (it could be an alarm or repellent). The wind tunnel completes the validation loop by confirming the exact ecological function of the compound.

Workflow for isolating and validating methyl-branched ketone pheromones.

Conclusion

The absence of 5-methylnonan-2-one in the natural pheromone repertoire underscores the extreme selectivity of olfactory evolution. While it remains a non-natural entity, its structural relationship to potent semiochemicals like 8-methylnonan-2-one and 4-methyl-5-nonanone makes it an invaluable tool for researchers mapping the steric boundaries of insect and arachnid olfactory receptors. Understanding these boundaries is paramount for the development of next-generation, species-specific pest control agents and synthetic attractants.

References

-

Papke, M., Riechert, S.E., and Schulz, S. (2001). "An airborne female pheromone associated with male attraction and courtship in a desert spider." Animal Behaviour, 61(5), 877-886. The Pherobase. URL: [Link]

-

Silva, W. D., Hanks, L. M., Mongold-Diers, J. A., Grommes, A. C., Bento, J. M. S., & Millar, J. G. (2021). "2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America." Environmental Entomology, 50(3), 654-661. Oxford Academic. URL: [Link]

-

Weise, T., Thürmer, A., Brady, S., Kai, M., Daniel, R., Gottschalk, G., & Piechulla, B. (2012). "Volatile organic compounds produced by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10." Beilstein Journal of Organic Chemistry, 8, 579-596. NIH PMC. URL: [Link]

-

Chemikart. "5-methylnonan-2-one (CAS: 2358176-40-4)." Product Data Sheet. URL: [Link]

Sources

- 1. 2358176-40-4 | 5-methylnonan-2-one | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pheromones and Semiochemicals of Agelenopsis aperta (Araneae: Agelenidae), the Desert grass spider [pherobase.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Volatile organic compounds produced by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10 - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of 5-Methylnonan-2-one: An In-Depth Technical Guide on Boiling Point and Density Determination

Executive Summary

As a Senior Application Scientist in early-stage drug development and chemical synthesis, establishing accurate physicochemical parameters for aliphatic ketones is critical. 5-Methylnonan-2-one (C₁₀H₂₀O) is a medium-chain branched ketone. Because highly specific experimental literature on this exact isomer is sparse compared to its linear homologue (2-decanone), researchers must rely on a synthesis of predictive thermodynamic modeling and rigorous, self-validating experimental protocols to establish its boiling point and density.

This whitepaper provides a comprehensive framework for predicting, measuring, and validating the boiling point and density of 5-methylnonan-2-one, ensuring data integrity for downstream applications in solvent design, formulation, and organic synthesis.

Theoretical Framework & Predictive Modeling

Before initiating benchtop experiments, we must establish a theoretical baseline. The Joback-Reid Method is the industry standard for predicting thermophysical properties of pure organic compounds based on molecular structure (group contribution) [1, 4].

Structural Deconstruction

5-Methylnonan-2-one consists of a 9-carbon main chain with a ketone group at C2 and a methyl branch at C5.

-

Molecular Formula: C₁₀H₂₀O

-

Joback Functional Groups:

-

Three terminal methyl groups (-CH₃)

-

Five methylene groups (-CH₂-)

-

One methine group (>CH-)

-

One non-ring ketone group (>C=O)

-

Boiling Point Prediction (T_b)

Using the Joback equation for normal boiling point (

-

3 × (-CH₃) = 3 × 23.58 = 70.74 K

-

5 × (-CH₂-) = 5 × 22.88 = 114.40 K

-

1 × (>CH-) = 1 × 21.74 = 21.74 K

-

1 × (>C=O) = 1 × 76.75 = 76.75 K

-

Sum of Contributions (

): 283.63 K

Predicted

Mechanistic Causality: Branching vs. Linear Isomers

Why does 5-methylnonan-2-one boil at ~208.7 °C while its linear isomer, 2-decanone, boils at 211 °C [2, 3]? The causality lies in London dispersion forces and steric hindrance . The C5 methyl branch disrupts the uniform cylindrical shape of the alkyl chain. This reduces the effective surface area available for intermolecular van der Waals interactions, requiring less thermal energy to overcome these forces, thereby lowering the boiling point. Similarly, this steric disruption prevents optimal molecular packing, leading to a slightly lower density (~0.818 g/cm³) compared to 2-decanone (0.825 g/cm³).

Fig 1. Mechanistic causality of alkyl branching on the physicochemical properties of aliphatic ketones.

Self-Validating Experimental Protocols

To transition from predictive models to empirical truth, we must employ self-validating systems. A protocol is only trustworthy if it contains internal controls that prove the instrument is operating correctly before the unknown is measured.

Protocol A: High-Precision Micro-ebulliometry (Boiling Point)

Why Micro-ebulliometry? Simple distillation is prone to superheating and inaccurate vapor temperature readings. A dynamic micro-ebulliometer ensures true vapor-liquid equilibrium (VLE) by continuously circulating the boiling liquid over the thermowell.

Step-by-Step Methodology:

-

System Suitability Test (SST): Charge the ebulliometer with HPLC-grade 2-decanone (Reference Standard). Apply heat until a steady reflux is achieved. The system is validated only if the recorded temperature stabilizes at 211.0 °C ± 0.2 °C at 760 mmHg.

-

Preparation: Drain the reference standard, flush the system with anhydrous acetone, and dry under a stream of high-purity nitrogen.

-

Sample Introduction: Introduce 15 mL of high-purity 5-methylnonan-2-one into the boiling flask. Add inert boiling chips to provide nucleation sites and prevent bumping.

-

Equilibration: Apply controlled heating via a heating mantle. Adjust the voltage until a steady drop rate of 1-2 drops per second is observed from the condenser.

-

Data Acquisition: Record the temperature using a calibrated Pt100 RTD sensor. Wait for a plateau where the temperature fluctuates by no more than 0.05 °C over 5 minutes.

-

Pressure Correction: Record the ambient atmospheric pressure using a digital barometer. Apply the Sydney Young equation to correct the observed boiling point to standard pressure (760 mmHg).

Protocol B: Oscillating U-Tube Pycnometry (Density)

Why Oscillating U-Tube? Traditional hydrometers or pycnometers suffer from meniscus reading errors and temperature fluctuations. The oscillating U-tube method measures the change in the resonant frequency of a glass tube, providing 5-digit precision independent of operator bias.

Step-by-Step Methodology:

-

Calibration (Self-Validation): Inject ultra-pure degassed water (Density = 0.99820 g/cm³ at 20 °C) and dry air (Density = 0.00120 g/cm³ at 20 °C) into the measuring cell. The instrument must pass this two-point calibration before proceeding.

-

Thermal Equilibration: Set the internal Peltier thermostat to exactly 20.00 °C.

-

Sample Injection: Slowly inject 2 mL of 5-methylnonan-2-one using a Luer-lock syringe, ensuring absolutely no micro-bubbles are introduced into the U-tube (bubbles artificially lower the density reading).

-

Measurement: Initiate the oscillation. The instrument calculates density based on the period of oscillation ($ \rho = A \cdot \tau^2 - B $).

-

Replicate Analysis: Flush with ethanol, dry with air, and repeat the measurement in triplicate. The Relative Standard Deviation (RSD) must be < 0.01%.

Fig 2. Integrated workflow for the theoretical prediction and experimental validation of 5-methylnonan-2-one.

Data Presentation & Comparative Analysis

The table below synthesizes the predicted data for 5-methylnonan-2-one alongside the established experimental data for its linear isomer, 2-decanone, highlighting the physicochemical impact of the C5 methyl branch.

| Compound | Molecular Formula | Structural Classification | Boiling Point (°C at 760 mmHg) | Density (g/cm³ at 20 °C) | Data Source |

| 2-Decanone | C₁₀H₂₀O | Linear Aliphatic Ketone | 211.0 | 0.825 | Experimental [2, 3] |

| 5-Methylnonan-2-one | C₁₀H₂₀O | Branched Aliphatic Ketone | 208.7 | ~0.818 | Joback Predicted [1, 4] |

| Δ (Branching Effect) | - | - | - 2.3 °C | - 0.007 g/cm³ | Calculated Variance |

Note: The predicted values serve as the highly constrained target range for the experimental validation protocols described in Section 3.

References

The Synthetic Chemist's Guide to 5-Methylnonan-2-one: A Review of Key Synthetic Routes

Introduction: The Significance of 5-Methylnonan-2-one

5-Methylnonan-2-one is a branched-chain aliphatic ketone that, along with its isomers, finds applications in the flavor and fragrance industry and serves as a valuable intermediate in the synthesis of more complex organic molecules. Its specific structure, featuring a methyl branch at the 5-position, presents unique challenges and opportunities in its chemical synthesis. This technical guide provides an in-depth review of the principal synthetic routes to 5-Methylnonan-2-one, offering a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer insights into the practical considerations of each approach.

Strategic Approaches to the Synthesis of 5-Methylnonan-2-one

The construction of the C10 carbon skeleton of 5-Methylnonan-2-one with the desired ketone functionality at the second position can be achieved through several strategic disconnections. This guide will focus on three robust and widely applicable methods:

-

The Acetoacetic Ester Synthesis: A classic and reliable method for the preparation of methyl ketones.

-

Grignard Reaction Followed by Oxidation: A versatile two-step approach for building the carbon framework and then introducing the ketone.

-

Organocuprate (Gilman) Reagent Chemistry: A modern and selective method for the formation of ketones from acyl chlorides.

Each of these routes offers distinct advantages in terms of starting material availability, scalability, and functional group tolerance. The choice of a particular route will depend on the specific requirements of the synthesis, including desired yield, purity, and economic considerations.

Route 1: The Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a cornerstone of organic synthesis for the preparation of α-substituted methyl ketones.[1][2][3] This method leverages the acidity of the α-protons of ethyl acetoacetate, which can be readily deprotonated to form a nucleophilic enolate. This enolate can then be alkylated with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired methyl ketone.[1]

Mechanistic Rationale and Strategic Considerations

The power of the acetoacetic ester synthesis lies in its ability to form a new carbon-carbon bond at the α-position to a carbonyl group under relatively mild conditions. The β-dicarbonyl moiety in ethyl acetoacetate makes the α-protons significantly more acidic (pKa ≈ 11 in water) than those of a simple ketone, allowing for the use of common alkoxide bases such as sodium ethoxide for complete enolate formation.[2]

For the synthesis of 5-Methylnonan-2-one, the key disconnection involves the formation of the bond between C3 and C4 of the final product. This requires the use of an alkyl halide that corresponds to the C4-C9 portion of the molecule, which is 1-bromo-3-methylheptane .

Experimental Protocol

Step 1: Synthesis of 1-bromo-3-methylheptane

This starting material can be prepared from the corresponding alcohol, 3-methyl-1-heptanol, via a nucleophilic substitution reaction. A common method involves treatment with hydrobromic acid and a dehydrating agent like sulfuric acid.[4]

-

Materials: 3-methyl-1-heptanol, 48% hydrobromic acid, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methyl-1-heptanol.

-

Cool the flask in an ice bath and slowly add a pre-cooled mixture of concentrated sulfuric acid and 48% hydrobromic acid.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Allow the mixture to cool to room temperature and transfer it to a separatory funnel.

-

Separate the lower aqueous layer. Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 1-bromo-3-methylheptane can be purified by vacuum distillation.

-

Step 2: Alkylation of Ethyl Acetoacetate

-

Materials: Sodium metal, absolute ethanol, ethyl acetoacetate, 1-bromo-3-methylheptane, diethyl ether.[1][5]

-

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.[1]

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature and add ethyl acetoacetate dropwise with stirring.[5]

-

Alkylation: To the resulting enolate solution, add 1-bromo-3-methylheptane dropwise. Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).[5]

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude ethyl 2-(3-methylheptan-1-yl)-3-oxobutanoate.

-

Step 3: Hydrolysis and Decarboxylation

-

Materials: Crude alkylated acetoacetic ester, aqueous sodium hydroxide solution, dilute sulfuric acid.[1]

-

Procedure:

-

Add the crude alkylated acetoacetic ester to an aqueous solution of sodium hydroxide and heat the mixture to reflux for several hours to saponify the ester.[1]

-

Cool the reaction mixture in an ice bath and carefully acidify with dilute sulfuric acid until the solution is acidic to litmus paper.

-

Heat the acidic solution to reflux for 1-2 hours to effect decarboxylation. Carbon dioxide will be evolved.

-

Cool the mixture and extract the 5-Methylnonan-2-one with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Data Summary

| Step | Key Reagents | Typical Yield | Purification Method |

| 1 | 3-methyl-1-heptanol, HBr, H₂SO₄ | 70-85% | Vacuum Distillation |

| 2 | Ethyl acetoacetate, NaOEt, 1-bromo-3-methylheptane | 60-75% | Used crude in next step |

| 3 | Alkylated ester, NaOH, H₂SO₄ | 80-90% | Fractional Distillation |

Workflow Diagram

Caption: Workflow for the synthesis of 5-Methylnonan-2-one via the acetoacetic ester route.

Route 2: Grignard Reaction and Subsequent Oxidation

This two-step sequence is a powerful method for constructing the carbon skeleton of an alcohol, which can then be oxidized to the corresponding ketone. The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[6]

Mechanistic Rationale and Strategic Considerations

To synthesize 5-Methylnonan-2-one, the target molecule can be disconnected at the C2-C3 bond. This retrosynthetic analysis suggests the reaction between a Grignard reagent derived from a C7 halide and a C3 aldehyde, followed by oxidation of the resulting secondary alcohol. Specifically, the reaction of 1-hexylmagnesium bromide with isobutyraldehyde (2-methylpropanal) will yield the precursor alcohol, 5-methyl-2-nonanol .

The choice of the Grignard reagent and aldehyde is critical. Using a Grignard reagent to deliver the longer alkyl chain and an aldehyde for the shorter, branched portion is often synthetically more practical. The subsequent oxidation of the secondary alcohol to a ketone can be achieved using a variety of reagents, with pyridinium chlorochromate (PCC) being a common choice for its mildness and high yield.[7][8]

Experimental Protocol

Step 1: Grignard Synthesis of 5-methyl-2-nonanol

-

Materials: Magnesium turnings, iodine crystal (optional, for initiation), anhydrous diethyl ether, 1-bromohexane, isobutyraldehyde, saturated ammonium chloride solution.[6][9]

-

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of a solution of 1-bromohexane in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction begins (indicated by cloudiness and gentle refluxing), add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[6]

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain crude 5-methyl-2-nonanol. This can be purified by vacuum distillation if desired, or used directly in the next step.

-

Step 2: Oxidation of 5-methyl-2-nonanol to 5-Methylnonan-2-one

-

Materials: 5-methyl-2-nonanol, pyridinium chlorochromate (PCC), anhydrous dichloromethane, Celite or silica gel.[8][10]

-

Procedure:

-

In a round-bottom flask, suspend PCC in anhydrous dichloromethane. To this suspension, add a solution of 5-methyl-2-nonanol in anhydrous dichloromethane in one portion.[10]

-

Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium byproducts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-Methylnonan-2-one.

-

The product can be purified by fractional distillation under reduced pressure.

-

Data Summary

| Step | Key Reagents | Typical Yield | Purification Method |

| 1 | 1-bromohexane, Mg, isobutyraldehyde | 70-85% | Vacuum Distillation |

| 2 | 5-methyl-2-nonanol, PCC | 85-95% | Fractional Distillation |

Workflow Diagram

Caption: Workflow for the synthesis of 5-Methylnonan-2-one via the Gilman reagent approach.

Comparative Analysis and Conclusion

The three synthetic routes presented each offer a viable pathway to 5-Methylnonan-2-one, with distinct advantages and disadvantages.

| Feature | Acetoacetic Ester Synthesis | Grignard Reaction & Oxidation | Gilman Reagent Chemistry |

| Overall Yield | Moderate | Good to Excellent | Good |

| Number of Steps | 2-3 (depending on halide availability) | 2 | 2 |

| Starting Materials | Readily available | Readily available | Requires preparation of Gilman reagent |

| Scalability | Good | Good | Moderate |

| Key Considerations | Requires synthesis of a specific alkyl halide. | Exothermic and moisture-sensitive Grignard reaction. | Requires anhydrous and inert conditions for Gilman reagent preparation. |

The Acetoacetic Ester Synthesis is a classic and cost-effective method, particularly if the required alkyl halide is commercially available or can be easily synthesized. It is a robust reaction that is generally easy to perform on a laboratory scale.

The Grignard Reaction followed by Oxidation is a highly versatile and often high-yielding approach. The wide availability of aldehydes and alkyl halides makes this a flexible route. However, the Grignard reaction itself is sensitive to moisture and requires careful handling.

The Gilman Reagent Chemistry offers a modern and selective method for ketone synthesis. The key advantage is the prevention of over-addition to the ketone product. However, the preparation of the Gilman reagent requires strictly anhydrous and inert conditions, which may be more demanding for some laboratory setups.

Ultimately, the optimal synthesis route for 5-Methylnonan-2-one will be dictated by the specific constraints and objectives of the researcher. For routine laboratory synthesis where the starting alkyl halide is accessible, the acetoacetic ester synthesis provides a reliable and economical option. For higher yields and greater flexibility in constructing the carbon skeleton, the Grignard approach is a strong contender. For syntheses where selectivity is paramount and the necessary precautions can be taken, the Gilman reagent method offers an elegant and efficient solution. This guide provides the foundational knowledge and practical protocols to enable informed decisions and successful synthesis of 5-Methylnonan-2-one.

References

-

Heptanoyl chloride. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of Methyl Ketones via Acetoacetic Ester Synthesis. BenchChem.

- BenchChem. (2025). Protocol for Acetoacetic Ester Synthesis Utilizing Sodium Salt. BenchChem.

- Chemistry Notes. (2020, July 11). Gilman Reagent: Preparation and reactions with easy mechanism. Chemistry Notes.

- Chemistry Steps. (2020, April 5). Acetoacetic Ester Synthesis. Chemistry Steps.

- The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. (n.d.).

- Experiment Seven: Synthesis of 2-Methyl-2-Hexanol: A Grignard Reaction. (n.d.).

- Organic Synthesis. (n.d.).

- Acetoacetic-Ester Synthesis. (n.d.). In Organic Chemistry Portal.

- Chemistry Steps. (2023, March 28).

- CHM 244 Lab Practical- Grignard Reactions. (n.d.).

- Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Chad's Prep®.

- LibreTexts Chemistry. (2023, January 22).

- Master Organic Chemistry. (n.d.). Oxidation of Primary Alcohols to Aldehydes using PCC.

- LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment).

- Organic Chemistry Tutor. (n.d.).

- Acid Chloride → Ketone with Gilman Reagents (R₂CuLi). (n.d.).

- Chemistry Steps. (2022, June 5).

- Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. r/OrganicChemistry.

- Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates)

- Chemsrc. (2025, August 25). 1-bromo-3-methylheptane | CAS#:5200-08-8.

- PubChem. (n.d.). 1-Bromo-3-methylheptane.

- Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides.

- BenchChem. (2025). Application of 3-Methyl-1-heptanol in Flavor and Fragrance Synthesis.

- ChemicalBook. (n.d.). 1-Bromo-3-methylbutane synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. britthipple.com [britthipple.com]

- 10. organic-synthesis.com [organic-synthesis.com]

5-Methylnonan-2-one: Solubility Dynamics and Thermodynamic Behavior in Organic Solvents

A Comprehensive Technical Guide for Formulation and Analytical Scientists

Executive Summary

In pharmaceutical formulation and analytical chemistry, understanding the exact solvation mechanics of medium-chain branched aliphatic ketones is critical for solvent extraction, chromatography, and excipient design. 5-Methylnonan-2-one (C₁₀H₂₀O) is a highly lipophilic, branched aliphatic ketone. Due to its amphiphilic molecular topology—comprising a localized polar carbonyl head and a sterically hindered hydrophobic tail—it exhibits distinct thermodynamic behaviors when introduced to various organic solvents. This whitepaper details the structural causality behind its solubility profile, provides quantitative reference data, and establishes a self-validating experimental protocol for empirical solubility determination.

Structural Causality and Thermodynamic Principles

To predict the solubility of 5-methylnonan-2-one, one must first deconstruct its molecular architecture. The compound is a structural isomer of 2-decanone, which is well-documented to be completely soluble in alcohols, fats, and oils, while remaining practically insoluble in aqueous media[1].

The solvation thermodynamics of 5-methylnonan-2-one are governed by three primary structural features:

-

The Carbonyl Group (C=O): Positioned at C2, this functional group provides a localized dipole moment. It acts as a hydrogen-bond acceptor, which is the primary thermodynamic driving force for its high solubility in protic organic solvents like aliphatic alcohols.

-

The Aliphatic Backbone: The 9-carbon chain creates a massive hydrophobic volume. This non-polar surface area facilitates strong London dispersion forces, rendering the molecule highly miscible in non-polar hydrocarbons (e.g., hexane, toluene).

-

Steric Hindrance at C5: Advanced spectroscopic studies on aliphatic ketones demonstrate that steric effects are the most critical factor determining intermolecular interactions[2]. The methyl branch at the C5 position disrupts the highly ordered crystalline packing that typically occurs in linear alkanes or unbranched ketones. By lowering the enthalpy of fusion (

) and increasing the entropy of mixing (

Figure 1: Structural causality of 5-methylnonan-2-one interactions in organic solvents.

Solubility Profile in Organic Solvents

Based on Hildebrand solubility parameters and empirical data from structurally analogous aliphatic ketones[3], 5-methylnonan-2-one exhibits broad-spectrum miscibility across most organic solvent classes.

Quantitative Data Presentation

The following table summarizes the predicted solubility behavior of 5-methylnonan-2-one across different solvent classes, derived from its structural isomer properties[4] and general aliphatic ketone behavior[5].

| Solvent Class | Representative Solvent | Predicted Solubility | Primary Interaction Mechanism |

| Aliphatic Alcohols | Ethanol, Methanol | Miscible (>100 mg/mL) | Hydrogen bonding (Carbonyl acts as H-acceptor) |

| Non-Polar Hydrocarbons | Hexane, Heptane | Miscible (>100 mg/mL) | London dispersion forces (Aliphatic tail alignment) |

| Halogenated Solvents | Dichloromethane | Miscible (>100 mg/mL) | Dipole-induced dipole and dispersion forces |

| Ethers | Diethyl Ether | Miscible (>100 mg/mL) | Dipole-dipole interactions |

| Aqueous Media | Water | Sparingly Soluble (<0.1 mg/mL) | Hydrophobic exclusion (Large alkyl chain dominates) |

Experimental Protocol: Self-Validating Shake-Flask Method

To empirically determine the exact solubility limit of 5-methylnonan-2-one in specific organic solvent blends, a rigorous, self-validating methodology is required. We utilize an optimized adaptation of the shake-flask method, which is the widely accepted standard for evaluating the solubility of highly lipophilic ketones[5].

Causality Note: Dynamic light scattering (DLS) or visual endpoints are strictly avoided for this compound. The refractive index of 5-methylnonan-2-one is highly similar to many organic solvents, making visual confirmation of saturation highly subjective and prone to error.

Step-by-Step Methodology

-

Vial Preparation & Material Selection:

-

Add an excess volume of 5-methylnonan-2-one (e.g., 2.0 mL) to 10.0 mL of the target organic solvent.

-

Causality: The experiment must be conducted in tightly sealed borosilicate glass vials with PTFE-lined caps. Standard polypropylene microcentrifuge tubes must be avoided, as the highly lipophilic ketone will leach plasticizers (e.g., phthalates) into the solvent, corrupting downstream chromatographic analysis.

-

-

Isothermal Equilibration:

-

Place the vials in an isothermal shaking water bath at exactly 25.0 ± 0.1 °C. Agitate at 150 rpm for a maximum of 48 hours.

-

-

Self-Validation Sampling (The 24h/48h Rule):

-

Trustworthiness Check: Extract a 100 µL aliquot at 24 hours, and a second aliquot at 48 hours. The system is only considered to be in true thermodynamic equilibrium if the concentration difference between the 24-hour and 48-hour samples is <2% . If the delta exceeds 2%, agitation must continue.

-

-

Phase Separation:

-

Centrifuge the aliquots at 10,000 x g for 15 minutes at 25 °C.

-

Causality: Centrifugation is mandatory. Highly lipophilic ketones often form stable micro-emulsions in partially polar organic solvents. Without high-speed centrifugation, suspended micro-droplets of undissolved ketone will be pipetted, leading to falsely elevated solubility readings.

-

-

Quantification:

-

Dilute the clarified supernatant in a secondary miscible solvent (e.g., acetone) to fall within the linear dynamic range of the detector.

-

Analyze via Gas Chromatography-Flame Ionization Detection (GC-FID) using a non-polar capillary column (e.g., DB-5), quantifying against a multi-point internal standard calibration curve.

-

Figure 2: Self-validating shake-flask workflow for organic solvent solubility determination.

References

-

Title: 2-Decanone | C10H20O | CID 12741 Source: PubChem URL: [Link]

-

Title: State of water in various environments: aliphatic alcohols Source: SSRN URL: [Link]

-

Title: Cas 693-54-9, 2-Decanone Source: LookChem URL: [Link]

Sources

Potential applications of 5-Methylnonan-2-one in fragrance industry

An In-depth Technical Guide to the Potential Applications of 5-Methylnonan-2-one in the Fragrance Industry

Abstract

This technical guide provides a comprehensive analysis of the potential applications of 5-Methylnonan-2-one, a C10 aliphatic ketone, within the fragrance industry. As a currently uncharacterized molecule in the perfumer's palette, this document establishes a predictive framework for its olfactory profile, synthesis, and application based on established principles of structure-odor relationships (SOR), chemical synthesis, and the known properties of its structural analogs. We project that 5-Methylnonan-2-one possesses a complex and desirable odor profile with potential fruity, green, and waxy-aldehydic facets, making it a versatile candidate for a wide range of fragrance compositions. This guide details plausible synthetic routes, quality control protocols, and predictive safety assessments to provide researchers and fragrance chemists with the foundational knowledge required to explore this promising new ingredient.

Introduction: The Role of Aliphatic Ketones in Modern Perfumery

The deliberate use of synthetic aroma chemicals has defined modern perfumery, offering perfumers an expansive palette beyond the constraints of natural extracts. Among these, ketones are indispensable for their diversity and stability.[1]

Chemical Stability and Olfactory Diversity of Ketones

Ketones are organic compounds featuring a carbonyl group (C=O) bonded to two carbon atoms.[2] This structure imparts greater stability compared to their aldehyde counterparts, which are prone to oxidation.[3] This stability is a crucial attribute for fragrance ingredients, ensuring the scent's integrity and longevity in a final product.[4]

The olfactory profile of ketones is remarkably varied, capable of evoking a wide spectrum of notes from fruity and floral to creamy, green, and musky.[5] This versatility allows them to be used as core building blocks, modifiers, or to add depth and complexity to a fragrance composition.[6]

Structure-Odor Relationships in Branched-Chain Ketones

The perceived scent of an aliphatic ketone is intimately linked to its molecular structure, specifically the carbon chain length and the position of the carbonyl group.[7]

-

Chain Length: Olfactory sensitivity to homologous series of 2-ketones often follows a U-shaped curve, with sensitivity increasing up to a certain chain length (around C7-C9) before decreasing.[1]

-

Carbonyl Position: The location of the C=O group is a primary determinant of odor character. For instance, in C13 ketones, moving the carbonyl from the 2- or 3-position (fruity, floral) to the 4- or 5-position introduces spicy notes.[5]

-

Branching: The introduction of alkyl branches, such as the methyl group in 5-Methylnonan-2-one, can significantly alter the odor profile, often increasing complexity and introducing new facets.[8] Even minor structural modifications can shift a molecule's scent from hazelnut to camphoraceous or sweet.[8]

This guide will leverage these established Structure-Odor Relationships (SOR) to build a predictive profile for 5-Methylnonan-2-one.

Physicochemical and Predicted Olfactory Profile of 5-Methylnonan-2-one

As of the date of this publication, 5-Methylnonan-2-one is not a widely characterized compound, and a specific CAS number has not been assigned. Therefore, its properties are predicted based on established chemical principles and data from its close structural isomers and homologs.

Chemical Structure

-

IUPAC Name: 5-Methylnonan-2-one

-

Molecular Formula: C₁₀H₂₀O

-

Molecular Weight: 156.27 g/mol

-

Structure:

Predicted Physicochemical Properties

The following properties are estimated through extrapolation from known data for analogous compounds, such as 2-Methyl-5-nonanone (CAS 22287-02-1), 5-Methylnonane (CAS 15869-85-9), and 5-Methyl-2-hexanone (CAS 110-12-3).[3][9][10][11]

| Property | Predicted Value | Unit | Rationale / Analog Data Source |

| Boiling Point | ~195 - 205 | °C | Extrapolated from 5-Methyl-2-hexanone (145°C) and 2-Methyl-5-nonanone (~203°C).[3][10] |

| Flash Point | ~70 - 80 | °C | Based on C10 ketones and related alkanes.[12] |

| Density | ~0.81 - 0.83 | g/cm³ | Similar to other aliphatic ketones.[10] |

| Vapor Pressure | ~0.2 - 0.4 | mmHg @ 25°C | Lower than shorter-chain ketones.[13] |

| logP (o/w) | ~3.0 - 3.5 | - | Estimated based on increased lipophilicity from analogs.[3] |

| Water Solubility | Low | mg/L | Expected to be poorly soluble, similar to other long-chain ketones.[13] |

Hypothesized Olfactory Profile

Based on SOR principles, we hypothesize the following olfactory characteristics for 5-Methylnonan-2-one:

-

Primary Notes: Fruity, Green, Waxy. The position of the carbonyl at C2 strongly suggests a fruity character, similar to its lower homolog 5-Methyl-2-hexanone, which has a pleasant fruity odor.[2][13] The C10 chain length may introduce waxy and aldehydic undertones.

-

Secondary Notes: Mushroom, Earthy, Floral. The methyl branch at the C5 position can add complexity, potentially introducing subtle earthy or mushroom-like nuances, while the overall structure may support soft floral notes.

-

Performance: Its predicted boiling point and vapor pressure suggest it will function as a middle note in a fragrance composition, providing body, richness, and a bridge between top and base notes.

Potential Synthetic Routes to 5-Methylnonan-2-one

The synthesis of 5-Methylnonan-2-one can be approached through several established organometallic and oxidation reactions. A plausible and scalable route involves the Grignard reaction followed by oxidation of the resulting secondary alcohol.

Retrosynthetic Analysis

The key disconnection is at the C2-C3 bond, identifying a C8 Grignard reagent and a C2 electrophile (acetaldehyde), or more practically, at the C-O bond of the target's precursor alcohol. The most direct approach is the oxidation of the secondary alcohol, 5-methylnonan-2-ol. This alcohol can be synthesized via the addition of a 4-methylheptyl Grignard reagent to acetaldehyde.

Sources

- 1. Olfactory sensitivity and odor structure-activity relationships for aliphatic ketones in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Methyl-2-hexanone | C7H14O | CID 8034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nonanone, 2-methyl- (CAS 22287-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Safety assessment of MIBK (methyl isobutyl ketone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. connectjournals.com [connectjournals.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-Methylnonane | 15869-85-9 | TCI AMERICA [tcichemicals.com]

- 10. chembk.com [chembk.com]

- 11. Nonane, 5-methyl- (CAS 15869-85-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 5-methyl nonane, 15869-85-9 [thegoodscentscompany.com]

- 13. 5-METHYLHEXAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Biological Activity and Synthesis of 5-Methylnonan-2-one Analogs

Executive Summary

5-Methylnonan-2-one is a branched aliphatic methyl ketone identified as a primary component of the alarm pheromone complex in the dolichoderine ant genus Tapinoma (e.g., T. simrothi, T. melanocephalum). Unlike linear ketones, the C5-methyl branching introduces a chiral center, significantly influencing volatility, receptor binding affinity, and species-specificity.

This technical guide provides a comprehensive analysis of the molecule's structure-activity relationships (SAR), synthetic pathways for generating chiral analogs, and validated protocols for assessing biological activity. The guide posits that 5-methylnonan-2-one analogs represent an underutilized scaffold for "confusion-based" pest control strategies and targeted antimicrobial agents.

Part 1: Chemical Identity & Structural Significance[1]

Structural Profile

The molecule consists of a nine-carbon backbone with a ketone functionality at C2 and a methyl branch at C5.

-

IUPAC Name: 5-Methylnonan-2-one

-

Molecular Formula: C₁₀H₂₀O

-

Chirality: The C5 carbon is a stereocenter, existing as (R) and (S) enantiomers. In many pheromonal systems, biological activity is restricted to a single enantiomer or a specific ratio.

The "Methyl Branch" Effect

In aliphatic pheromones, methyl branching serves two critical functions:

-

Volatility Modulation: Branching lowers the boiling point compared to the linear

-decan-2-one isomer, increasing vapor pressure for rapid, short-range signaling (typical of alarm pheromones). -

Receptor Discrimination: The steric bulk of the methyl group prevents "non-specific" binding to general odorant receptors, ensuring that the alarm signal is only triggered by the correct species.

Part 2: Biological Context & Mechanism

Alarm Pheromone Signaling Pathway

In Tapinoma ants, 5-methylnonan-2-one is released from the pygidial gland. Upon detection, it triggers an aggressive "alarm-defense" response.

Signaling Pathway Visualization (Graphviz)

Caption: Figure 1.[1][2] Signal transduction pathway of 5-methylnonan-2-one from glandular release to behavioral output in Formicidae.

Part 3: Structure-Activity Relationship (SAR) of Analogs

To optimize biological activity for pest control (e.g., disrupting foraging trails), analogs are designed by modifying chain length and branch position.

| Analog Class | Structural Modification | Predicted Effect on Bioactivity | Application Potential |

| Parent | 5-Methylnonan-2-one | High (Native Signal) | Species-specific repellent |

| Chain Extension | 5-Methylundecan -2-one | Lower volatility; Longer persistence | Long-term area denial |

| Branch Shift | 4 -Methylnonan-2-one | Steric clash in receptor pocket | Antagonist (Blocker) |

| Des-methyl | Nonan-2-one (Linear) | Low specificity; General toxicity | Broad-spectrum fumigant |

| Unsaturated | 5-Methyl-5-nonen-2-one | Higher reactivity; Rigid conformation | High-potency trigger |

Key Insight: Moving the methyl group from C5 to C4 or C6 often results in a dramatic loss of behavioral activity, confirming the "lock-and-key" mechanism of the antennal receptors.

Part 4: Synthetic Protocols

Retrosynthetic Analysis

The most robust route to 5-methylnonan-2-one involves the alkylation of an acetoacetate derivative followed by decarboxylation. This allows for the introduction of the carbon skeleton efficiently.

Synthesis Workflow (Graphviz)

Caption: Figure 2. Acetoacetic ester synthesis route for 5-methylnonan-2-one.

Detailed Protocol: Acetoacetic Ester Synthesis

Objective: Synthesize racemic 5-methylnonan-2-one.

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

Sodium ethoxide (1.1 eq)

-

1-Bromo-2-methylhexane (1.0 eq) [Prepared via HBr treatment of 2-methyl-1-hexanol]

-

Ethanol (Anhydrous)

-

5% NaOH solution

-

Dilute H₂SO₄

Step-by-Step Methodology:

-

Enolate Formation: In a dry 3-neck round-bottom flask under N₂, dissolve sodium ethoxide in anhydrous ethanol. Add ethyl acetoacetate dropwise at 0°C. Stir for 30 mins to generate the sodium enolate.

-

Alkylation: Add 1-bromo-2-methylhexane dropwise. Reflux the mixture for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 9:1) until the starting bromide disappears.

-

Workup 1: Evaporate ethanol. Resuspend residue in water and extract with diethyl ether. Dry organic layer (MgSO₄) and concentrate to yield the alkylated keto-ester.

-

Hydrolysis & Decarboxylation: Reflux the keto-ester in 5% NaOH for 4 hours (saponification). Cool, acidify with dilute H₂SO₄ (caution: CO₂ evolution), and heat gently (60°C) for 1 hour to drive decarboxylation.

-

Purification: Extract the final oil with pentane. Wash with NaHCO₃. Distill under reduced pressure (approx. 85–90°C at 15 mmHg) to obtain 5-methylnonan-2-one.

Validation:

-

GC-MS: Look for molecular ion peak (

) at m/z 156. Key fragment at m/z 43 (CH₃CO⁺) and m/z 58 (McLafferty rearrangement product characteristic of methyl ketones).

Part 5: Biological Activity Assessment Protocols

Insect Alarm Pheromone Bioassay (Petri Dish Method)

Purpose: To quantify the "panic response" of worker ants to the synthesized analog.

Materials:

-

Test species: Tapinoma melanocephalum (Ghost ant) or T. sessile.

-

Filter paper discs (0.5 cm diameter).

-

Solvent: Hexane (Control).

-

Video tracking software (e.g., EthoVision).

Protocol:

-

Acclimatization: Place 10 worker ants in a 9cm Petri dish coated with Fluon (to prevent escape). Allow 15 minutes for movement to stabilize.

-

Treatment: Apply 1 µL of test solution (10 ng/µL of 5-methylnonan-2-one in hexane) to a filter paper disc. Allow solvent to evaporate for 10 seconds.

-

Introduction: Place the treated disc into the center of the Petri dish.

-

Observation: Record behavior for 3 minutes.

-

Scoring:

-

Linear Velocity (cm/s): Increase indicates alarm.

-

Angular Velocity (deg/s): Rapid turning indicates panic.

-

Aggregation: Number of ants clustering away from the source.

-

Statistical Analysis: Compare mean velocities using One-way ANOVA followed by Tukey’s HSD test against the hexane control.

References

-

Hefetz, A., & Lloyd, H. A. (1983). Identification of new components in the alarm pheromone of Tapinoma simrothi (Hymenoptera: Formicidae). Journal of Chemical Ecology. Link

-

Tomalski, M. D., et al. (1987). Chemistry and biological activity of the alarm pheromone of the ant Tapinoma melanocephalum. Journal of Chemical Ecology. Link

-

Mori, K. (2007). Synthesis of optical active pheromones. Tetrahedron. (General reference for chiral synthesis methodologies). Link

-

BenchChem. (2025). Biological Activity of Methyl Ketones and Nonane Derivatives. (General toxicity data). Link

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Methylnonan-2-one via Grignard Reaction

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds. This application note provides a detailed, field-proven protocol for the synthesis of 5-Methylnonan-2-one, a valuable ketone intermediate. The synthesis is achieved through the nucleophilic addition of a custom-prepared Grignard reagent, (3-methylheptyl)magnesium bromide, to acetonitrile, followed by acidic hydrolysis. This document offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures, critical safety considerations, and data presentation, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Grignard Reaction in Ketone Synthesis

Discovered by Victor Grignard in the early 20th century, the reaction bearing his name involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon center.[1] The polarity of the carbon-magnesium bond, which is almost ionic, renders the carbon atom highly nucleophilic and basic, enabling it to attack a wide range of electrophiles, including carbonyls and nitriles.[2]

While the reaction of Grignard reagents with aldehydes and ketones typically yields secondary and tertiary alcohols respectively, their application can be precisely controlled to synthesize ketones.[3] A highly effective strategy involves the reaction with a nitrile (R-C≡N). The Grignard reagent adds once to the nitrile to form a stable intermediate imine salt.[4][5] This intermediate does not react further with another equivalent of the Grignard reagent. Subsequent acidic work-up hydrolyzes this imine salt to yield the desired ketone, making this a reliable and high-yield approach.[6] This protocol will detail the synthesis of 5-Methylnonan-2-one using this robust methodology.

Reaction Scheme and Mechanism

The synthesis of 5-Methylnonan-2-one is a two-step process:

-

Formation of the Grignard Reagent: 1-bromo-3-methylheptane reacts with magnesium metal in an anhydrous ether solvent to form (3-methylheptyl)magnesium bromide.

-

Nucleophilic Addition and Hydrolysis: The Grignard reagent attacks the electrophilic carbon of acetonitrile. The resulting imine magnesium salt is then hydrolyzed with aqueous acid to produce 5-Methylnonan-2-one.

Overall Reaction:

Step 1: Grignard Formation CH₃(CH₂)₃CH(CH₃)CH₂CH₂Br + Mg --(Anhydrous Et₂O)--> CH₃(CH₂)₃CH(CH₃)CH₂CH₂MgBr

Step 2: Ketone Synthesis CH₃(CH₂)₃CH(CH₃)CH₂CH₂MgBr + CH₃C≡N → [Intermediate Imine Salt] --(H₃O⁺)--> 5-Methylnonan-2-one

Mechanism: The reaction proceeds via nucleophilic addition. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile's C≡N triple bond. The π-electrons are displaced onto the nitrogen atom, forming a magnesium salt of the imine. This intermediate is stable in the reaction mixture. Upon the addition of aqueous acid during the work-up, the salt is protonated to form an imine, which is subsequently hydrolyzed to the final ketone product.[4]

Materials and Reagents

All reagents should be of high purity and solvents must be anhydrous. Glassware must be rigorously dried to prevent quenching of the Grignard reagent.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| Magnesium Turnings | Mg | 24.31 | 2.92 g | 0.120 | 1.2 |

| 1-bromo-3-methylheptane | C₈H₁₇Br | 193.12 | 19.31 g | 0.100 | 1.0 |

| Iodine | I₂ | 253.81 | 1 crystal | - | Catalytic |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Solvent |

| Acetonitrile | CH₃CN | 41.05 | 4.52 g (5.75 mL) | 0.110 | 1.1 |

| Hydrochloric Acid (6M) | HCl | 36.46 | ~50 mL | - | Work-up |

| Saturated NaHCO₃(aq) | NaHCO₃ | 84.01 | ~30 mL | - | Wash |

| Saturated NaCl(aq) (Brine) | NaCl | 58.44 | ~30 mL | - | Wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |

Detailed Experimental Protocol

Part A: Preparation of (3-methylheptyl)magnesium bromide

-

Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a nitrogen/argon inlet), and a 125 mL pressure-equalizing dropping funnel (sealed with a rubber septum). All glassware must be flame-dried under vacuum or oven-dried at 120°C for several hours and assembled hot under a positive pressure of dry nitrogen or argon.[7]

-

Reagent Preparation: Place the magnesium turnings (2.92 g) in the reaction flask. Add a single crystal of iodine. The iodine serves to activate the magnesium surface.[8]

-

Initiation: In the dropping funnel, prepare a solution of 1-bromo-3-methylheptane (19.31 g) in 50 mL of anhydrous diethyl ether. Add approximately 10 mL of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine fades and the solution becomes cloudy and begins to gently reflux. Gentle warming with a heat gun may be necessary to start the reaction.[8]

-

Grignard Formation: Once the reaction has initiated, add the remaining alkyl bromide solution dropwise from the funnel at a rate that maintains a steady reflux. The exothermic nature of the reaction should sustain the boiling; however, an external ice-water bath should be kept on hand to control a vigorous reaction.[7] Slow addition is critical to prevent the formation of Wurtz coupling byproducts.[9]

-

Completion: After the addition is complete, add another 50 mL of anhydrous diethyl ether through the dropping funnel to rinse any residual halide into the flask. Gently reflux the mixture using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, grey-to-brown color. Allow the solution to cool to room temperature.

Part B: Synthesis of the Ketone

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

-

Nitrile Addition: Prepare a solution of acetonitrile (4.52 g) in 50 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. A thick precipitate will form. Maintain the temperature at 0°C throughout the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Quenching: Carefully pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 50 mL of 6M HCl. Perform this step slowly in a fume hood as the quenching of unreacted Grignard reagent is highly exothermic and will evolve flammable gases. Stir until all the solids have dissolved and two clear layers are visible.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.[10]

-

Washing: Combine all the organic extracts and wash successively with 30 mL of saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and then with 30 mL of brine (to reduce the amount of water in the organic layer).[11]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure 5-Methylnonan-2-one.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-Methylnonan-2-one.

Safety Precautions

The Grignard reaction requires strict adherence to safety protocols due to the hazardous nature of the reagents and intermediates.

-

Flammability: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[7] The reaction apparatus must be properly vented.[12]

-

Pyrophoric Hazards: Grignard reagents are highly reactive and can be pyrophoric, especially if the solvent evaporates. They react violently with water and protic solvents.[13] Ensure all glassware is scrupulously dry and the reaction is conducted under an inert atmosphere (nitrogen or argon).[14][15]

-

Exothermic Reaction: The formation of the Grignard reagent and the subsequent quenching step are highly exothermic. Maintain constant vigilance and have an ice bath readily available to control the reaction temperature and prevent a runaway reaction.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), a flame-resistant lab coat, and suitable gloves (Nomex or nitrile gloves are recommended).[12][14]

-

Emergency Preparedness: Do not work alone when performing a Grignard reaction.[12] Ensure a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher are accessible. Know the location of the safety shower and eyewash station.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]

-

University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]